molecular formula C13H17N3O4S2 B6557495 1,3-dimethyl-8-(thiophene-2-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1040673-11-7

1,3-dimethyl-8-(thiophene-2-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B6557495
CAS RN: 1040673-11-7
M. Wt: 343.4 g/mol
InChI Key: WQQDBRCEVNMMOC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiophene and sulfonyl groups, as well as the spirocyclic structure. Thiophene rings can undergo electrophilic aromatic substitution reactions similar to benzene . The sulfonyl group could potentially be involved in substitution reactions or act as a leaving group.

Scientific Research Applications

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied for potential use as a therapeutic agent .

properties

IUPAC Name

1,3-dimethyl-8-thiophen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S2/c1-14-11(17)13(15(2)12(14)18)5-7-16(8-6-13)22(19,20)10-4-3-9-21-10/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQDBRCEVNMMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CS3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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